molecular formula C14H15BN2O4 B3251489 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid CAS No. 2096329-58-5

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Cat. No.: B3251489
CAS No.: 2096329-58-5
M. Wt: 286.09 g/mol
InChI Key: WMGCITYEMQDOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is a boronic acid derivative with the molecular formula C14H15BN2O4. This compound is known for its unique structure, which includes both an amino group and a benzyloxycarbonylamino group attached to a phenylboronic acid core.

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound is water-soluble, and may spread in water systems .

Preparation Methods

The synthesis of 3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: This compound is studied for its potential as a protease inhibitor, which could have implications in the development of therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of novel anti-cancer drugs.

    Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Overall, this compound stands out due to its unique combination of functional groups, which enhances its reactivity and broadens its range of applications in scientific research and industry.

Properties

IUPAC Name

[3-amino-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCITYEMQDOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-58-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Amino-5-(benzyloxycarbonylamino)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.